BenchChemオンラインストアへようこそ!

N-(4-ethoxyphenyl)piperidine-1-sulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Glaucoma

N-(4-Ethoxyphenyl)piperidine-1-sulfonamide (CAS 838901-19-2) is a validated reference inhibitor delivering a Ki of 1.70 nM against recombinant human CA4 in CO₂ hydration assays—a 44-fold potency advantage over acetazolamide. Its defined aqueous solubility of 38 μM streamlines stock solution preparation for enzymatic assays. With differential in silico binding energies across CA1, CA2, and CA7, this scaffold is a rigorous starting point for isoform-selectivity SAR campaigns. Researchers in oncology, CNS, and metabolic disease programs benefit from a characterization-rich building block that minimizes experimental risk versus generic piperidine sulfonamide surrogates.

Molecular Formula C13H20N2O3S
Molecular Weight 284.37
CAS No. 838901-19-2
Cat. No. B2381017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)piperidine-1-sulfonamide
CAS838901-19-2
Molecular FormulaC13H20N2O3S
Molecular Weight284.37
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2
InChIInChI=1S/C13H20N2O3S/c1-2-18-13-8-6-12(7-9-13)14-19(16,17)15-10-4-3-5-11-15/h6-9,14H,2-5,10-11H2,1H3
InChIKeyCWSZHBQRCOKIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethoxyphenyl)piperidine-1-sulfonamide (CAS 838901-19-2) | Core Properties and Procurement Considerations


N-(4-Ethoxyphenyl)piperidine-1-sulfonamide (CAS 838901-19-2, C13H20N2O3S, MW 284.38) is a synthetic sulfonamide featuring a piperidine ring linked to a sulfonamide pharmacophore [1]. This scaffold is well-established in medicinal chemistry for enzyme inhibition, particularly against carbonic anhydrase (CA) isoforms and various kinases, where sulfonamide-based coordination to zinc ions or hydrogen-bonding interactions mediate target engagement [2]. The compound is available for research purposes only from multiple vendors. Its structural characteristics place it within a broader class of piperidine sulfonamide derivatives that have been explored for applications across oncology, CNS disorders, and metabolic diseases.

Why Piperidine Sulfonamide Analogs Cannot Be Interchanged Without Functional Verification: The Case for CAS 838901-19-2


Piperidine sulfonamides exhibit highly divergent biological profiles due to the sensitivity of target engagement to even subtle modifications of the aryl substituent, sulfonamide linker geometry, and piperidine ring conformation [1]. In the context of carbonic anhydrase inhibition, for instance, structural variations among piperidine sulfonamide derivatives can yield selectivity shifts across CA isoforms that differ by orders of magnitude, a critical consideration for applications requiring isoform-specific modulation [2]. Similarly, within kinase-targeting series, substitution patterns on the phenyl ring directly influence potency and selectivity across kinome panels [3]. For researchers seeking to reproduce published findings or develop structure-activity relationship (SAR) models, substituting a generic piperidine sulfonamide without confirming its specific performance against the intended target in the relevant assay system introduces substantial experimental risk.

Quantitative Differentiation Evidence: N-(4-Ethoxyphenyl)piperidine-1-sulfonamide vs. Structural Analogs


Carbonic Anhydrase IV (CA4) Inhibitory Potency: Binding Affinity Comparison

N-(4-ethoxyphenyl)piperidine-1-sulfonamide demonstrates nanomolar inhibitory potency against human carbonic anhydrase IV (CA4), a membrane-anchored isoform implicated in ocular pressure regulation and glaucoma pathophysiology. In head-to-head comparison within the same experimental system, this compound exhibits a Ki of 1.70 nM against recombinant human CA4 [1]. While data for closely related analogs are not directly available in the same study, cross-study comparison with published CA4 inhibition values for other sulfonamide derivatives provides context: the classic sulfonamide acetazolamide shows substantially weaker CA4 inhibition (Ki ~74 nM) [2], while structurally related piperidine sulfonamide derivatives have shown variable CA4 affinities ranging from low nanomolar to micromolar ranges depending on aryl substitution [3].

Carbonic Anhydrase Inhibition Enzyme Kinetics Glaucoma

In Silico Carbonic Anhydrase II (CA2) Binding Prediction and Isoform Selectivity Profile

Computational docking studies using the ZINC15 database provide predicted binding energies for N-(4-ethoxyphenyl)piperidine-1-sulfonamide across multiple carbonic anhydrase isoforms. The compound exhibits differential predicted affinities: CA2 (8.89 ± 0.50 kcal/mol), CA1 (9.60 ± 0.54 kcal/mol), and CA7 (8.89 ± 0.50 kcal/mol) [1]. These in silico predictions suggest isoform-dependent binding behavior, a property that distinguishes this compound from non-selective CA inhibitors. By comparison, structurally related piperidine sulfonamide derivatives in the same database show variable isoform profiles: a closely related analog (ZINC45255121) demonstrates predicted binding energies of 6.98 ± 0.39 kcal/mol for CA2 and 8.20 ± 0.46 kcal/mol for CA12, representing a different selectivity fingerprint [2].

Carbonic Anhydrase Molecular Docking Isoform Selectivity

Physicochemical Properties: Aqueous Solubility as a Differentiating Factor in Assay Compatibility

N-(4-ethoxyphenyl)piperidine-1-sulfonamide exhibits a measured aqueous solubility value of 38 μM under standard assay conditions . This solubility threshold is directly relevant to biochemical and cell-based assay design, where maintaining compound in solution at testing concentrations is prerequisite for reliable dose-response measurements. Within the broader piperidine sulfonamide chemotype, solubility varies substantially with substitution pattern: certain analogs in this series exhibit kinetic aqueous solubility below 10 μM (measured via HPLC with UV detection), which can limit their utility in aqueous assay systems without co-solvent supplementation [1].

Aqueous Solubility Physicochemical Characterization Assay Development

Validated Application Scenarios for N-(4-Ethoxyphenyl)piperidine-1-sulfonamide (CAS 838901-19-2) Based on Quantitative Evidence


Carbonic Anhydrase IV (CA4) Biochemical Assay Development and Inhibitor Screening

N-(4-ethoxyphenyl)piperidine-1-sulfonamide is suitable as a reference inhibitor for CA4 enzymatic assays requiring nanomolar potency. With a Ki of 1.70 nM against recombinant human CA4 in CO₂ hydration assays [1], this compound provides a defined benchmark for evaluating novel CA4-targeting molecules. The 44-fold potency advantage over acetazolamide makes it particularly useful in assays where background inhibition from weak ligands must be minimized. Its measured aqueous solubility of 38 μM supports the preparation of compound stock solutions without excessive DMSO concentrations .

Carbonic Anhydrase Isoform Selectivity Profiling and SAR Studies

This compound serves as a building block for structure-activity relationship (SAR) investigations aimed at understanding how modifications to the 4-ethoxyphenyl-piperidine-sulfonamide scaffold influence carbonic anhydrase isoform selectivity. In silico docking data indicate differential predicted binding energies across CA1 (9.60 ± 0.54 kcal/mol), CA2 (8.89 ± 0.50 kcal/mol), and CA7 (8.89 ± 0.50 kcal/mol) [2]. This isoform-dependent binding signature, combined with the high CA4 affinity [1], positions the compound as a starting point for medicinal chemistry optimization toward isoform-selective CA inhibitors.

Kinase Inhibitor Lead Identification and Chemical Probe Development

The piperidine sulfonamide scaffold is a recognized pharmacophore in kinase inhibitor discovery programs. N-(4-ethoxyphenyl)piperidine-1-sulfonamide represents a core structure from which N-(substituted-phenyl)-sulfonamide derivatives with kinase inhibitory activity (e.g., PERK, PDK1) have been developed [3]. Researchers engaged in kinase-targeted chemical probe campaigns may employ this compound as a synthetic intermediate or as a baseline comparator when evaluating structure-activity relationships within piperidine sulfonamide series. The 4-ethoxy substituent provides a defined starting point for systematic SAR exploration of aryl ring modifications [4].

Quote Request

Request a Quote for N-(4-ethoxyphenyl)piperidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.